molecular formula C8H8ClNO2S B8522285 5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide

5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide

Cat. No.: B8522285
M. Wt: 217.67 g/mol
InChI Key: LLRCNCXTSFGOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide is a chemical compound that has garnered attention due to its applications in organic synthesis and pharmaceuticals. It is used as an intermediate in the preparation of oxazolidinones, which are compounds known for their therapeutic properties, particularly in the treatment of thromboembolic disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide involves several steps. One of the key methods includes the condensation of 4-nitrophenyl 5-chlorothiophene-2-carboxylate with 2-(2-oxiranylmethyl)-1H-isoindole-1,3(2H)-dione in the presence of a base such as triethylamine in dimethylsulfoxide (DMSO) as a solvent . The reaction is followed by crystallization using a combination of acetonitrile and methanol to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, solvent composition, and crystallization parameters to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly oxazolidinones.

    Biology: It serves as an intermediate in the preparation of compounds with biological activity, such as antimicrobial agents.

    Medicine: It is involved in the synthesis of pharmaceutical compounds used to treat thromboembolic disorders.

    Industry: It is used in the production of various chemical reagents and intermediates.

Mechanism of Action

The mechanism of action of 5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of oxazolidinones, it acts as a precursor that undergoes various chemical transformations to produce the final active compound . The molecular targets and pathways involved depend on the specific application and the final product synthesized from this intermediate .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide include:

    5-chloro-thiophene-2-carboxylic acid: Used as a chemical reagent in organic synthesis.

    2-(2-oxiranylmethyl)-1H-isoindole-1,3(2H)-dione: Used in the synthesis of various pharmaceutical intermediates.

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to serve as a versatile intermediate in the synthesis of oxazolidinones and other biologically active compounds. Its ability to undergo various chemical reactions and produce high-purity products makes it valuable in both research and industrial applications .

Properties

Molecular Formula

C8H8ClNO2S

Molecular Weight

217.67 g/mol

IUPAC Name

5-chloro-N-(oxiran-2-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C8H8ClNO2S/c9-7-2-1-6(13-7)8(11)10-3-5-4-12-5/h1-2,5H,3-4H2,(H,10,11)

InChI Key

LLRCNCXTSFGOGG-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CNC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

An ice-cooled solution of 2.0 g (9.92 mmol) of N-allyl-5-chloro-2-thiophenecarboxamide in 10 ml of dichloromethane is admixed with metachloroperbenzoic acid (3.83 g, about 60% strength). The mixture is stirred overnight, during which it is allowed to warm to room temperature, and is then washed with 10% sodium hydrogen sulphate solution (three times). The organic phase is washed with saturated sodium bicarbonate solution (twice) and with saturated sodium chloride solution, dried over magnesium sulphate and concentrated. The product is purified by silica gel chromatography (cyclohexane/ethyl acetate 1:1).
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